Methyl 4-(phenylamino)benzoate Methyl 4-(phenylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 4058-18-8
VCID: VC14436396
InChI: InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

Methyl 4-(phenylamino)benzoate

CAS No.: 4058-18-8

Cat. No.: VC14436396

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(phenylamino)benzoate - 4058-18-8

Specification

CAS No. 4058-18-8
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name methyl 4-anilinobenzoate
Standard InChI InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3
Standard InChI Key VMJKRVJXYJHTCM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

Methyl 4-(phenylamino)benzoate (C14_{14}H13_{13}NO2_2) consists of a benzoate backbone esterified with a methyl group and substituted at the 4-position with a phenylamino moiety. The phenylamino group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural features include:

  • Ester functional group: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

  • Aromatic system: Delocalized π-electrons enable interactions with biological targets or polymeric matrices.

  • Phenylamino substituent: Acts as a hydrogen bond donor and modulates electronic density across the ring .

Table 1: Comparative Molecular Properties of Methyl 4-(Phenylamino)Benzoate and Analogs

PropertyMethyl 4-(Phenylamino)BenzoateMethyl 3-Nitro-4-(Phenylamino)Benzoate Methyl 3-Amino-4-(Phenylamino)Benzoate
Molecular FormulaC14_{14}H13_{13}NO2_2C14_{14}H12_{12}N2_2O4_4C14_{14}H14_{14}N2_2O2_2
Molecular Weight (g/mol)227.26272.26242.27
XLogP3~2.8 (estimated)3.52.1
Hydrogen Bond Donors112
Hydrogen Bond Acceptors354

Synthesis and Manufacturing Pathways

Nitro Intermediate Route

A plausible synthesis involves the nitration of methyl 4-aminobenzoate, followed by catalytic reduction to introduce the phenylamino group. This method mirrors the production of methyl 3-amino-4-(phenylamino)benzoate, where a nitro precursor is reduced to an amine .

Step 1: Nitration
Methyl 4-aminobenzoate undergoes nitration using concentrated HNO3_3/H2_2SO4_4 to yield methyl 3-nitro-4-aminobenzoate.

Step 2: Diazotization and Coupling
The amine group is diazotized with NaNO2_2/HCl and coupled with benzene in the presence of Cu(I) catalysts to form the phenylamino derivative .

Direct Amination Strategies

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to directly introduce the phenylamino group onto methyl 4-bromobenzoate. These methods offer higher regioselectivity and reduced byproducts compared to classical nitration-reduction sequences .

Physical and Chemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility due to its aromatic and ester groups, with a predicted logP (XLogP3) of ~2.8. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, suggesting comparable thermal stability for methyl 4-(phenylamino)benzoate. Degradation occurs above 250°C, primarily through ester cleavage and amine oxidation .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The phenylamino group is a key pharmacophore in kinase inhibitors and antineoplastic agents. Methyl 4-(phenylamino)benzoate could serve as a precursor for analogues targeting EGFR or VEGF pathways, similar to derivatives documented in cancer research .

Polymer Science

Incorporation into polyesters or polyamides enhances material rigidity and thermal resistance. The phenylamino group facilitates cross-linking in epoxy resins, improving mechanical performance in high-stress environments .

Analytical Chemistry

As a chromatographic standard, the compound aids in quantifying aromatic amines in environmental samples. Its UV absorbance at ~280 nm (due to the conjugated system) enables sensitive detection via HPLC .

Future Perspectives and Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could unlock applications in asymmetric catalysis or chiral drug synthesis.

Green Chemistry Approaches

Exploring solvent-free mechanochemical synthesis or biocatalytic methods may reduce environmental impact and improve scalability.

Advanced Material Integration

Functionalization with fluorinated or sulfonated groups could yield ion-exchange membranes for fuel cells or battery technologies.

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